2-Hydrazinyl-5-methylpyridine hydrochloride

CAS No.: 1375477-15-8

Cat. No.: VC2869832

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375477-15-8 |

|---|---|

| Molecular Formula | C6H10ClN3 |

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | (5-methylpyridin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |

| Standard InChI Key | AUKAAEWWXWCHBJ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)NN.Cl |

| Canonical SMILES | CC1=CN=C(C=C1)NN.Cl |

Introduction

Structural Characteristics and Identification

Molecular Identity and Structure

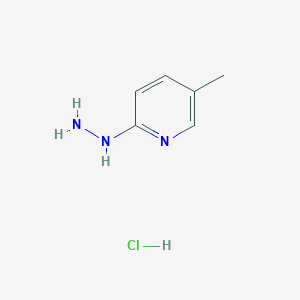

2-Hydrazinyl-5-methylpyridine hydrochloride (CID 71744189) is the hydrochloride salt of 2-Hydrazinyl-5-Methylpyridine (CID 4153396). The compound features a pyridine ring functionalized with a hydrazinyl group (-NH-NH₂) at the 2-position and a methyl group (-CH₃) at the 5-position. The hydrochloride form exists as a result of protonation, enhancing its water solubility compared to the free base form .

The compound's structure can be described using several chemical identifiers as detailed in Table 1.1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (5-methylpyridin-2-yl)hydrazine;hydrochloride |

| Molecular Formula | C₆H₁₀ClN₃ |

| Molecular Weight | 159.62 g/mol |

| CAS Number | 1375477-15-8 |

| InChI | InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |

| InChIKey | AUKAAEWWXWCHBJ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)NN.Cl |

The compound has been indexed in chemical databases since its creation date of October 25, 2013, with the most recent modification to its database entry recorded as April 5, 2025 (although this future date is likely an error in the database) .

Structural Features and Bonding

The fundamental structural elements of 2-Hydrazinyl-5-methylpyridine hydrochloride consist of:

-

A six-membered pyridine ring with nitrogen at position 1

-

A hydrazinyl group (-NH-NH₂) bonded to carbon at position 2

-

A methyl group (-CH₃) bonded to carbon at position 5

-

A hydrochloride salt formation through protonation

The pyridine ring exhibits aromatic character with delocalized π-electrons, while the hydrazinyl group provides a reactive nucleophilic center. The methyl substituent contributes to electron density in the pyridine ring through inductive effects, potentially influencing the reactivity of both the ring and the hydrazinyl group .

Synthesis and Preparation Methods

| Reaction Parameter | Condition |

|---|---|

| Starting Material | 2-Bromo-5-methylpyridine |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or similar alcohol |

| Temperature | 80-100°C |

| Reaction Time | 24-48 hours |

| Purification | Recrystallization |

| Salt Formation | Treatment with HCl in appropriate solvent |

Purification and Characterization

After synthesis, the compound would require purification, which might involve:

-

Recrystallization from appropriate solvents

-

Column chromatography using systems similar to those described for related compounds (e.g., 8% MeOH in DCM)

-

Verification of purity through standard analytical techniques

Characterization would typically include:

-

Melting point determination

-

Elemental analysis

-

NMR spectroscopy (¹H and ¹³C)

-

Mass spectrometry

-

IR spectroscopy

-

X-ray crystallography (for solid-state structure confirmation)

Chemical Properties and Reactivity

| Property | Expected Characteristics |

|---|---|

| Physical State | Solid at room temperature |

| Color | Typically white to off-white crystalline solid |

| Solubility | Good water solubility (enhanced by HCl salt form) |

| Stability | Relatively stable under normal conditions, sensitive to oxidation |

| Hygroscopicity | Potentially hygroscopic due to salt form |

Chemical Reactivity

The chemical reactivity of 2-Hydrazinyl-5-methylpyridine hydrochloride is primarily determined by the nucleophilic character of the hydrazinyl group and the aromatic properties of the pyridine ring. The hydrazinyl group can participate in various reactions:

-

Condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones

-

Nucleophilic addition to activated unsaturated systems

-

Acylation reactions with acid chlorides and anhydrides

-

Oxidation to form diazo compounds

-

Metal complexation through nitrogen atoms

The pyridine ring can undergo reactions typical of nitrogen heterocycles, including:

-

Electrophilic aromatic substitution (though less reactive than benzene)

-

Nucleophilic aromatic substitution

-

Coordination with metals through the pyridine nitrogen

-

Hydrogenation under appropriate conditions

Applications in Scientific Research

Synthetic Applications

The reactive hydrazinyl group makes 2-Hydrazinyl-5-methylpyridine hydrochloride valuable in organic synthesis as:

-

A building block for heterocyclic compounds

-

A precursor for the synthesis of hydrazones with potential biological activity

-

A reagent in condensation reactions

-

A substrate for the preparation of functionalized pyridine derivatives

| Research Area | Potential Application |

|---|---|

| Enzyme Inhibition | The hydrazinyl group can form covalent bonds with active sites on enzymes |

| Antimicrobial Research | Hydrazinyl compounds have shown antimicrobial properties in various studies |

| CNS Active Compounds | Pyridine derivatives are common in CNS-active drugs |

| Anticancer Research | Hydrazinyl-containing compounds have demonstrated anticancer activities |

Analytical Applications

The compound could potentially serve as:

-

A derivatization agent for carbonyl compounds

-

A complexing agent for certain metals

-

A standard or reference compound in chemical analysis

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

A comparative analysis of 2-Hydrazinyl-5-methylpyridine hydrochloride with structurally related compounds provides insights into the significance of specific structural features.

| Compound | Structural Difference | Expected Effect on Properties |

|---|---|---|

| 2-Hydrazinyl-5-Methylpyridine (parent) | Free base vs. HCl salt | Lower water solubility, different crystalline properties |

| 2-Hydroxy-5-methylpyridine | Hydroxyl vs. hydrazinyl at position 2 | Different hydrogen bonding patterns, less nucleophilic character |

| 2-Hydrazinyl-pyridine | Absence of methyl group | Different electronic properties, potentially different reactivity |

| 2-Amino-5-methylpyridine | Amino vs. hydrazinyl group | Less nucleophilic, different reaction patterns |

Chemical Identification and Analysis

NMR Spectroscopy

Expected key signals in the ¹H NMR spectrum would include:

-

Methyl group protons (singlet, approximately δ 2.0-2.5 ppm)

-

Aromatic pyridine protons (multiplets, approximately δ 6.5-8.5 ppm)

-

Hydrazinyl NH protons (broad signals, approximately δ 4.0-9.0 ppm, depending on conditions)

Mass Spectrometry

The mass spectrum would be expected to show:

-

Molecular ion peak corresponding to the free base (M⁺ = 123 m/z)

-

Fragment peaks corresponding to loss of NH₂ and other characteristic fragmentations

IR Spectroscopy

Characteristic IR absorption bands would include:

-

N-H stretching (approximately 3300-3500 cm⁻¹)

-

C=N stretching (approximately 1580-1650 cm⁻¹)

-

C-H stretching (approximately 2800-3000 cm⁻¹)

-

Pyridine ring vibrations (approximately 1400-1600 cm⁻¹)

Analytical Methods

Analysis of 2-Hydrazinyl-5-methylpyridine hydrochloride in various matrices would typically involve:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC) after appropriate derivatization

-

Thin-Layer Chromatography (TLC)

-

Capillary Electrophoresis (CE)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume